molecular formula C24H29ClO5 B195069 17-Hydroxycyproterone acetate CAS No. 65423-26-9

17-Hydroxycyproterone acetate

Cat. No. B195069
CAS RN: 65423-26-9
M. Wt: 432.9 g/mol
InChI Key: HRANPRDGABOKNQ-ORGXEYTDSA-N
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Description

17-Hydroxycyproterone acetate is a derivative of Cyproterone acetate, a steroid used in combination with ethinyl estradiol to treat women with severe acne and symptoms of androgenization . It is also used alone at much higher doses for palliative treatment of patients with prostate cancer .


Molecular Structure Analysis

The molecular structure of 17-Hydroxycyproterone acetate is C24H29ClO4 . The average weight is 416.938 and the monoisotopic weight is 416.175437123 .


Chemical Reactions Analysis

The conversion of a synthetic testosterone derivative, cyproterone acetate, by CYP106A2 under in vitro and in vivo conditions has been demonstrated . Using a Bacillus megaterium whole-cell system overexpressing CYP106A2, sufficient amounts of product for structure elucidation by nuclear magnetic resonance spectroscopy were obtained .


Physical And Chemical Properties Analysis

Cyproterone acetate has near-complete oral bioavailability, is highly and exclusively bound to albumin in terms of plasma protein binding, is metabolized in the liver by hydroxylation and conjugation, has 15β-hydroxycyproterone acetate (15β-OH-CPA) as a single major active metabolite, has a long elimination half-life of about 2 to 4 days regardless of route of administration, and is excreted in feces primarily and to a lesser extent in urine .

Scientific Research Applications

  • Preterm Birth Prevention and Fetal Membrane Weakening : 17-Hydroxycyproterone acetate has been studied for its potential in preventing preterm birth. Research using mouse models has explored its effectiveness and associated maternal morbidity in cases of intrauterine inflammation (Elovitz & Mrinalini, 2006). Another study evaluated its influence on fetal membrane weakening, revealing that while it may block certain inflammatory-induced weakening, it is not optimal for inhibiting all pathways leading to membrane weakening (Kumar et al., 2017).

  • Cancer Research : There is significant interest in the role of 17-Hydroxycyproterone acetate in cancer research, particularly in prostate cancer. Studies have shown that inhibitors like abiraterone acetate, which target similar pathways as 17-Hydroxycyproterone acetate, can be effective in treating castration-resistant prostate cancer (Attard et al., 2009). This has opened new avenues for understanding hormone-driven cancers and developing targeted therapies.

  • Hormonal Impact and Pharmacokinetics : The hormonal impacts of compounds like 17-Hydroxycyproterone acetate are being studied extensively. For example, abiraterone acetate's role in suppressing testosterone synthesis in prostate cancer patients reveals insights into hormone regulation (O’Donnell et al., 2004). Additionally, research into the pharmacokinetics of compounds like 17-Hydroxycyproterone acetate can help understand its metabolism and effectiveness (Zhang et al., 2008).

  • Biocatalysis in Drug Development : The use of biocatalysts, like CYP106A2, to convert 17-Hydroxycyproterone acetate into its metabolites demonstrates the potential of biotechnological applications in drug development and production (Kiss et al., 2015). Such studies are crucial for creating more efficient and sustainable drug manufacturing processes.

Safety And Hazards

Cyproterone acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer and is harmful in contact with skin or if inhaled .

Future Directions

The FDA’s decision to withdraw approval of Makena and its generics (17-alpha hydroxyprogesterone caproate [17-OHPC]) will significantly impact access to and availability of 17-OHPC for the prevention of preterm birth . Whether this intervention would be useful in a subset of people requires future study .

properties

IUPAC Name

[(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRANPRDGABOKNQ-ORGXEYTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336997
Record name 17-Hydroxycyproterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Hydroxycyproterone acetate

CAS RN

65423-26-9
Record name 17-Hydroxycyproterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxycyproterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15.BETA.-HYDROXYCYPROTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54AF4JYT3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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